molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8

4-Hydroxypiperidine-1-sulfonamide

Cat. No. B1439272
CAS RN: 4108-97-8
M. Wt: 180.23 g/mol
InChI Key: FWUKYPWNFQHKEU-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S . It has a molecular weight of 180.23 and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a hydroxy group at the 4-position and a sulfonamide group at the 1-position . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 104-105°C . and is stored at room temperature .

Scientific Research Applications

Microbial Degradation of Sulfonamides Microbial strategies, such as those employed by Microbacterium sp. strain BR1, have shown that degradation of sulfonamides like sulfamethoxazole proceeds through a novel pathway of ipso-hydroxylation followed by fragmentation. This process is crucial for the environmental breakdown of persistent sulfonamide antibiotics, mitigating the spread of antibiotic resistance (Ricken et al., 2013).

Removal of Environmental Pollutants Electron beam irradiation (EBI) has been investigated for its efficacy in degrading sulfonamide antibiotics in aquatic environments, demonstrating almost complete removal of pollutants like sulfamerazine, sulfadiazine, and sulfapyridine. This study underscores the role of advanced oxidation processes in managing emerging contaminants in water bodies (Zhu et al., 2021).

Drug Design and Functional Group Importance The sulfonamide group is a pivotal functional group in drug design, playing a critical role in the structure-activity relationship of many therapeutic agents. Its presence in drugs like sulfonamide antibacterials underscores its versatility and essential nature in medicinal chemistry (Kalgutkar et al., 2010; Smith & Jones, 2008).

Synthesis of Complex Compounds The synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives demonstrates the application of sulfonamide derivatives in probing the properties of ionic liquids, highlighting the role of sulfonamides in synthesizing novel compounds for investigating complex chemical systems (Strehmel et al., 2008).

Antibacterial Activity of Transformation Products Studies on sulfonamide antibiotics' transformation products reveal that modifications at the para position of sulfonamides can retain or enhance antibacterial activity, indicating the potential environmental impact and the need for considering the collective presence of sulfonamide drugs and their derivatives in water bodies (Majewsky et al., 2014).

Safety and Hazards

The safety information for 4-Hydroxypiperidine-1-sulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Hydroxypiperidine-1-sulfonamide is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a vital component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting its production, this compound effectively halts bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their survival, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics, can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability .

properties

IUPAC Name

4-hydroxypiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKYPWNFQHKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4108-97-8
Record name 4-hydroxypiperidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (39.28 mmol) in dichloromethane (160 mL) was added 4-hydroxypiperidine (40.07 mmol) dropwise, followed by 13.7 ml i-Pr2NEt. The mixture was stirred at room temperature for 3 h. Solvent was removed under vacuum and crude product was purified with flash column chromatography to yield 4-hydroxypiperidin sulfonamide (I).
Quantity
39.28 mmol
Type
reactant
Reaction Step One
Quantity
40.07 mmol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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